molecular formula C24H25N3O4S B5295415 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide

4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5295415
M. Wt: 451.5 g/mol
InChI Key: AYSIANMXDZQOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as NSC-707545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has a molecular weight of 473.6 g/mol. In

Mechanism of Action

4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide acts as a potent inhibitor of AKT, GSK-3β, and CDK2 by binding to the ATP-binding pocket of the kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of these kinases. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, suggesting its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and inhibition of pro-inflammatory cytokine production. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential use in the treatment of these disorders.

Advantages and Limitations for Lab Experiments

4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for AKT, GSK-3β, and CDK2. However, the compound has limited solubility in water, which may pose challenges for in vivo experiments. Additionally, the compound has not been extensively studied in clinical trials, and its safety profile and pharmacokinetics are not well understood.

Future Directions

There are several future directions for the study of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further studies are needed to evaluate the safety and efficacy of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical trials. Additionally, the compound may have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders, which warrant further investigation. Finally, the development of more potent and selective derivatives of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide may lead to the discovery of novel therapeutics for a wide range of diseases.

Synthesis Methods

4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-pyridinylmethyl)aniline to form the amide intermediate, which is then treated with morpholine and sulfonyl chloride to give the final product.

Scientific Research Applications

4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several kinases, including protein kinase B (AKT), glycogen synthase kinase-3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes such as cell growth, proliferation, and survival.

properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-18-2-5-21(17-23(18)32(29,30)27-12-14-31-15-13-27)24(28)26-22-6-3-19(4-7-22)16-20-8-10-25-11-9-20/h2-11,17H,12-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSIANMXDZQOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.